4-methoxycyclohexane-1-carbonyl Chloride

Description

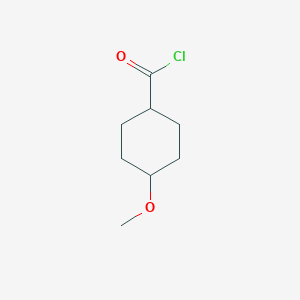

4-Methoxycyclohexane-1-carbonyl chloride is a cyclohexane derivative featuring a methoxy group (-OCH₃) at the 4-position and a reactive acyl chloride (-COCl) at the 1-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of amides, esters, and pharmaceutical agents. The methoxy group imparts electron-donating effects, influencing reactivity and stability, while the acyl chloride moiety enables nucleophilic substitution reactions.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxycyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGGCXKJFXNNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

4-Methylcyclohexane-1-carbonyl Chloride (CAS: N/A)

- Structure : A methyl group (-CH₃) replaces the methoxy group at the 4-position.

- Reactivity : The methyl group is less electron-donating than methoxy, leading to reduced resonance stabilization of the acyl chloride. This may result in lower electrophilicity compared to the methoxy analog.

- Applications : Primarily used in bulk chemical synthesis due to its simpler structure and lower steric hindrance .

4-Ethylcyclohexane-1-carbonyl Chloride (CAS: 67589-87-1)

- Structure : An ethyl group (-CH₂CH₃) is present at the 4-position.

- Physical Properties : Molecular weight (174.67 g/mol) is higher than the methoxy analog (estimated ~178.62 g/mol), affecting solubility and boiling points .

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity Features |

|---|---|---|---|---|

| 4-Methoxycyclohexane-1-carbonyl chloride | -OCH₃ | C₈H₁₁ClO₂ | ~178.62 | High electrophilicity due to -OCH₃ |

| 4-Methylcyclohexane-1-carbonyl chloride | -CH₃ | C₈H₁₁ClO | ~162.63 | Moderate electrophilicity |

| 4-Ethylcyclohexane-1-carbonyl chloride | -CH₂CH₃ | C₉H₁₅ClO | 174.67 | Steric hindrance reduces reactivity |

Functional Group Comparison: Carbonyl Chloride vs. Sulfonyl Chloride

4-Methoxycyclohexane-1-sulfonyl Chloride (CID 59996026)

- Structure : Sulfonyl chloride (-SO₂Cl) replaces the carbonyl chloride (-COCl).

- Reactivity : Sulfonyl chlorides are less electrophilic than acyl chlorides but more resistant to hydrolysis. They are commonly used as sulfonating agents rather than acylating agents.

- Applications : Utilized in synthesizing sulfonamides and surfactants, contrasting with the amide/ester-forming role of acyl chlorides .

Pharmacologically Relevant Derivatives

Methyl 4-Aminocyclohexane-1-carboxylate Hydrochloride (CAS: 100858-34-2)

- Structure: An amino group (-NH₂) and methyl ester replace the methoxy and acyl chloride groups.

- Applications: This hydrochloride salt is a key intermediate in drug synthesis, highlighting the role of cyclohexane derivatives in medicinal chemistry. The amino group enables further functionalization, unlike the methoxy analog .

cis-4-(Dimethylamino)cyclohexanecarboxylic Acid Hydrochloride

- Structure: A dimethylamino group (-N(CH₃)₂) and carboxylic acid (-COOH) are present.

- Applications : Used in chiral drug synthesis, emphasizing the importance of stereochemistry in bioactive molecules. The hydrochloride form enhances solubility for pharmaceutical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.